molecular formula C7H5F3INO B1586112 2-Iodo-4-(trifluoromethoxy)aniline CAS No. 845866-79-7

2-Iodo-4-(trifluoromethoxy)aniline

Cat. No. B1586112
CAS RN: 845866-79-7
M. Wt: 303.02 g/mol
InChI Key: QDKAGYKFJHVWBK-UHFFFAOYSA-N
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Description

“2-Iodo-4-(trifluoromethoxy)aniline” is an aniline derivative with an iodo substituent and trifluoromethoxy group . It is used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of “2-Iodo-4-(trifluoromethoxy)aniline” is C7H5F3INO . The InChI code is 1S/C7H5F3INO/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H,12H2 .


Physical And Chemical Properties Analysis

“2-Iodo-4-(trifluoromethoxy)aniline” appears as a white to cream to yellow solid . It has a melting point range of 48.5-52.5°C . .

Scientific Research Applications

Synthesis of Agrochemical Intermediates

2-Iodo-4-(trifluoromethoxy)aniline and its derivatives are important in the synthesis of agrochemical intermediates. For instance, the synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a crucial agrochemical intermediate, was improved from 4-trifluoromethoxy aniline, achieving high yield and purity (Ding Zhi-yuan, 2011).

Organometallic Chemistry

In organometallic chemistry, studies like the conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium have been conducted. This research provides insights into the structural behavior of such compounds in solid and solution states (F. Rose-munch et al., 1994).

Chemical Functionalization and Reactivity

The functionalization and reactivity of trifluoromethoxy-substituted anilines, including 2-Iodo-4-(trifluoromethoxy)aniline, are crucial for organic synthesis. These compounds undergo metalation with site selectivity depending on the protective group used, paving the way for various synthesis pathways (F. Leroux, E. Castagnetti, M. Schlosser, 2003).

Crystal Engineering

The role of different substituents, including iodo groups in 4-substituted anilines, is studied for understanding crystal structures. This research provides valuable information for the design and engineering of crystalline materials (A. Dey et al., 2003).

Optical and Nonlinear Optical Properties

Investigations into the linear and nonlinear optical properties of iodo anilines, including 2-Iodo-4-(trifluoromethoxy)aniline, are conducted to assess their applicability in optical devices. This includes studies on natural bond orbital analysis, vibrational spectra, and UV–vis spectral analysis (Merin K George et al., 2021).

Electro-Optics and Polymer Science

The compound is used in the synthesis of polymers with electro-optic properties. For example, the synthesis of novel polycarbonates with high temperature resistance and electro-optic applications has been explored using derivatives of 4-iodophenol and 4-nitrophenylazo aniline (S. Suresh et al., 2003).

Safety and Hazards

“2-Iodo-4-(trifluoromethoxy)aniline” is classified as a combustible liquid. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-iodo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKAGYKFJHVWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375599
Record name 2-iodo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-(trifluoromethoxy)aniline

CAS RN

845866-79-7
Record name 2-Iodo-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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